molecular formula C9H20N2O2 B1524618 (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate CAS No. 873221-70-6

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Cat. No. B1524618
M. Wt: 188.27 g/mol
InChI Key: LKEWKAVKGVXBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate” is a chemical compound with the molecular formula C9H20N2O2. It is a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a propan-2-yl backbone with a tert-butyl carbamate and a methylamino group attached . The molecular weight is 188.27 g/mol.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.27 g/mol. It has 3 hydrogen bond acceptors and 2 hydrogen bond donors . The exact mass is 188.15200 .

Scientific Research Applications

Human Biomonitoring in Urine Samples

Researchers have developed a robust LC-MS/MS method to analyze lysmeral metabolites in urine samples, which were collected from the Environmental Specimen Bank between 2000 and 2018. This study indicated broad exposure to lysmeral and a significant decline in exposure over the years. It's crucial to continue efforts to reduce exposure to lysmeral, as metabolites were detected in nearly all samples, and adverse effects cannot be excluded (Scherer et al., 2020).

Environmental Impact of Ethers as Fuel Oxygenates

The toxicokinetics and biotransformation of methyl-tert.butyl ether (MTBE) and related ethers in humans and rats were summarized. These ethers are used in large amounts as gasoline additives, posing a significant potential for human exposure. While these compounds rapidly absorb and clear in both species, the results suggest that the formation of reactive and potentially toxic metabolites during their biotransformation is unlikely (Dekant et al., 2001).

Clinical Applications

Gallbladder Stone Dissolution

Methyl-tert-butyl-ether (MTBE) was infused via a nasobiliary catheter to treat patients with bile duct stones. Although MTBE contributed to successful treatment in some cases, the efficacy might be improved by better methods of instillation. Since success may relate to technique, the use of MTBE should be restricted to units familiar with this chemical (Neoptolemos et al., 1990).

Cholesterol Gallbladder Stone Dissolution

Ethyl propionate (EP), a solvent, was used for topical dissolution of cholesterol gallbladder stones in high-risk patients. EP proved to be an acceptable alternative to MTBE for this purpose. Its lower volatility and rapid hepatic extraction suggest that it may be preferable to MTBE in this investigational procedure (Hofmann et al., 1997).

Safety And Hazards

The safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(6-10-5)11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEWKAVKGVXBTD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

CAS RN

873221-70-6
Record name 1,1-Dimethylethyl N-[(1S)-1-methyl-2-(methylamino)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873221-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate
Reactant of Route 2
Reactant of Route 2
(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate
Reactant of Route 3
(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate
Reactant of Route 4
Reactant of Route 4
(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate
Reactant of Route 5
Reactant of Route 5
(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate
Reactant of Route 6
Reactant of Route 6
(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.